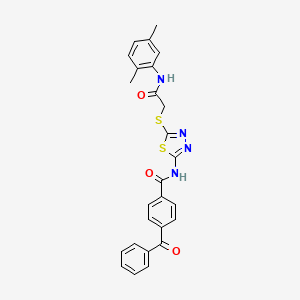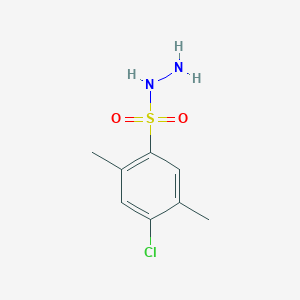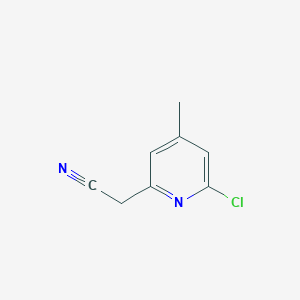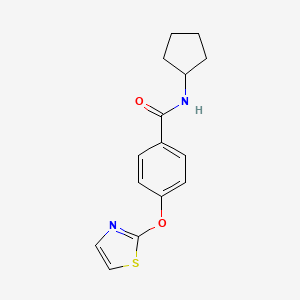
4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Studies have been dedicated to synthesizing thiadiazole derivatives and exploring their properties through various analytical techniques. For instance, Adhami et al. (2012) reported on the synthesis of thiadiazolobenzamide and its nickel and palladium complexes, highlighting the structural insights gained from IR, NMR spectroscopy, and X-ray crystallography Adhami et al., 2012. Similarly, other research has focused on the facile synthesis of benzamide derivatives containing a thiadiazole scaffold, evaluating their anticancer activity and employing docking studies to predict the mechanism of action Tiwari et al., 2017.
Anticancer Evaluation
The anticancer potential of benzamide derivatives has been a significant area of research. A study by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity against a variety of human cancer cell lines. The molecular docking studies further supported the potential mechanism of action, suggesting the compounds' efficacy in targeting cancer Tiwari et al., 2017.
Biological Activity
Beyond anticancer applications, the biological activity of thiadiazole and benzamide derivatives has been explored in various contexts. Research includes the synthesis of thiosemicarbazide derivatives for antimicrobial assessment Elmagd et al., 2017 and the investigation of benzothiazole derivatives as corrosion inhibitors, highlighting the multifaceted applications of these compounds Hu et al., 2016.
特性
IUPAC Name |
4-benzoyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-8-9-17(2)21(14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-12-10-19(11-13-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBGFAHOXYCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)
![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)
![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]quinoxaline](/img/structure/B2645964.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645969.png)


![6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2645974.png)
![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2645977.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)
![N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2645981.png)
